Cas no 1021264-58-3 (2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide)

2-Cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic organic compound featuring a cyclopentylacetamide core linked to a substituted isoxazole moiety. Its structural design incorporates a 2,4-difluorophenyl group, which may enhance binding affinity in biological systems due to fluorine's electronegativity. The compound's amide linkage and isoxazole ring contribute to its stability and potential pharmacological relevance. This scaffold is of interest in medicinal chemistry for its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise derivatization, making it a versatile building block in drug discovery and biochemical research.
2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide structure
1021264-58-3 structure
Product Name:2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
CAS No:1021264-58-3
MF:C17H18F2N2O2
MW:320.333831310272
CID:6361260
PubChem ID:27545861
Update Time:2025-07-14

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
    • Cyclopentaneacetamide, N-[[5-(2,4-difluorophenyl)-3-isoxazolyl]methyl]-
    • AKOS024651922
    • 2-cyclopentyl-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
    • F2493-1286
    • 1021264-58-3
    • 2-cyclopentyl-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide
    • Inchi: 1S/C17H18F2N2O2/c18-12-5-6-14(15(19)8-12)16-9-13(21-23-16)10-20-17(22)7-11-3-1-2-4-11/h5-6,8-9,11H,1-4,7,10H2,(H,20,22)
    • InChI Key: VQWHDQHARNTFGS-UHFFFAOYSA-N
    • SMILES: C1(CC(NCC2C=C(C3=CC=C(F)C=C3F)ON=2)=O)CCCC1

Computed Properties

  • Exact Mass: 320.13363415g/mol
  • Monoisotopic Mass: 320.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.236±0.06 g/cm3(Predicted)
  • Boiling Point: 517.5±50.0 °C(Predicted)
  • pka: 14.54±0.46(Predicted)

2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide Pricemore >>

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2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide Related Literature

Additional information on 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

Professional Introduction to Compound with CAS No. 1021264-58-3 and Product Name: 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

The compound in question, identified by the CAS number 1021264-58-3, is a sophisticated organic molecule with the product name 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide. This compound belongs to a class of molecules that have garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of a cyclopentyl group, a difluorophenyl moiety, and an oxazole ring in its structure suggests a high degree of complexity and functionality, which is often explored for its pharmacological properties.

In recent years, the development of novel therapeutic agents has been heavily influenced by the design of molecules that can interact selectively with biological targets. The structure of 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide presents an intriguing combination of functional groups that may contribute to its binding affinity and specificity. Specifically, the 5-(2,4-difluorophenyl)-1,2-oxazol-3-yl moiety is a key feature that has been studied for its potential in modulating various biological pathways. This part of the molecule is particularly interesting because it combines the electron-withdrawing effects of the fluorine atoms with the heterocyclic stability provided by the oxazole ring.

One of the most compelling aspects of this compound is its potential application in drug discovery. The cyclopentyl group provides a rigid scaffold that can enhance the metabolic stability of the molecule, while the acetamide moiety often serves as a pharmacophore in many bioactive compounds. The combination of these features makes this compound a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to improve pharmacokinetic properties such as solubility and metabolic stability. The difluorophenyl group in this compound is an example of such a fluorinated aromatic unit that has been shown to enhance binding affinity and reduce degradation rates in biological systems. This has led to increased interest in developing new molecules that incorporate this moiety.

The oxazole ring is another critical component of this compound that has been extensively studied for its biological activity. Oxazole derivatives are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. The specific substitution pattern on the oxazole ring in this compound may contribute to its unique biological profile, making it a valuable scaffold for drug development.

In addition to its structural complexity, this compound also exhibits interesting electronic properties due to the presence of multiple heterocyclic rings and functional groups. These electronic characteristics can influence how the molecule interacts with biological targets, potentially leading to novel mechanisms of action. Understanding these interactions is crucial for optimizing drug candidates and improving their efficacy.

The synthesis of 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups while maintaining regioselectivity and stereochemical integrity. This level of synthetic complexity underscores the sophistication required to develop new pharmaceutical agents and highlights the importance of advanced synthetic methodologies in drug discovery.

As research continues to evolve, new applications for this compound may emerge. Its unique structural features make it a versatile scaffold that can be modified to explore different biological pathways and therapeutic targets. The potential for developing novel drugs based on this structure remains high, and further studies are warranted to fully elucidate its pharmacological properties.

The development of new therapeutic agents is a continuous process that relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound described here exemplifies how structural innovation can lead to new opportunities in drug discovery. By leveraging cutting-edge synthetic techniques and understanding complex molecular interactions, researchers can push the boundaries of what is possible in pharmaceutical chemistry.

In conclusion, 1021264-58-3 and its product name 2-cyclopentyl-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide represent a fascinating example of modern pharmaceutical chemistry. Their unique structural features and potential biological activities make them valuable candidates for further research and development. As our understanding of molecular interactions continues to grow, compounds like these will play an increasingly important role in shaping the future of medicine.

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